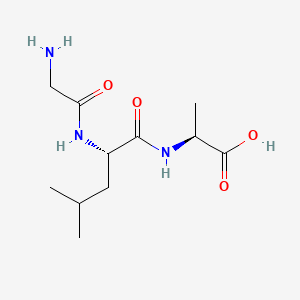
L-Alanine, glycyl-L-leucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, glycyl-L-leucyl- is a tripeptide composed of the amino acids L-alanine, glycine, and L-leucineThe molecular formula of L-Alanine, glycyl-L-leucyl- is C11H21N3O4, and it has a molecular weight of 259.30 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Alanine, glycyl-L-leucyl- can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The process typically starts with the protection of the amino group of glycine, followed by the coupling of L-leucine and L-alanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of L-Alanine, glycyl-L-leucyl- often involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. In SPPS, the peptide is assembled on a solid resin support, allowing for easy separation and purification of the product. Automated peptide synthesizers are commonly used in industrial settings to streamline the process and ensure high yields .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, glycyl-L-leucyl- undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains, leading to the formation of oxidized derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used for hydrolysis reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in substitution reactions.
Major Products Formed
Hydrolysis: Glycine, L-alanine, and L-leucine.
Oxidation: Oxidized derivatives of the amino acids.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
L-Alanine, glycyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Alanine, glycyl-L-leucyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in these interactions are often related to protein synthesis, degradation, and signaling .
Vergleich Mit ähnlichen Verbindungen
L-Alanine, glycyl-L-leucyl- can be compared with other similar dipeptides and tripeptides, such as:
Glycyl-L-alanine: A dipeptide composed of glycine and L-alanine.
L-Alanyl-glycine: Another dipeptide with a different sequence of the same amino acids.
L-Alanyl-L-alanine: A dipeptide composed of two L-alanine residues.
Cyclo(L-alanyl-glycine): A cyclic dipeptide with glycine and L-alanine.
The uniqueness of L-Alanine, glycyl-L-leucyl- lies in its specific sequence and the presence of L-leucine, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
32557-24-7 |
|---|---|
Molekularformel |
C11H21N3O4 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(14-9(15)5-12)10(16)13-7(3)11(17)18/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 |
InChI-Schlüssel |
PAWIVEIWWYGBAM-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


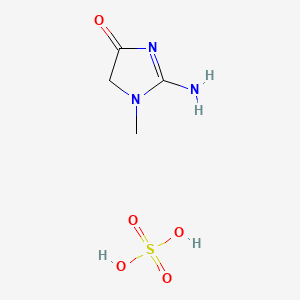
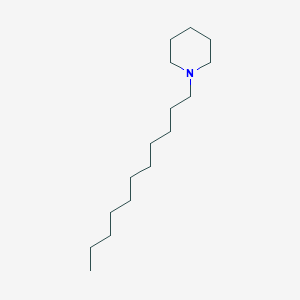
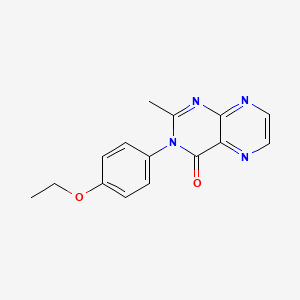
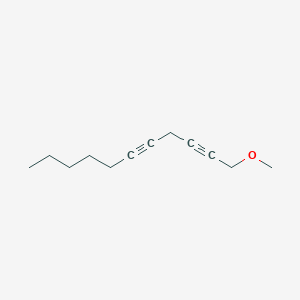
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
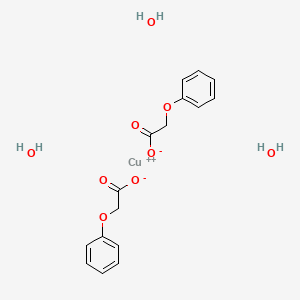


![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
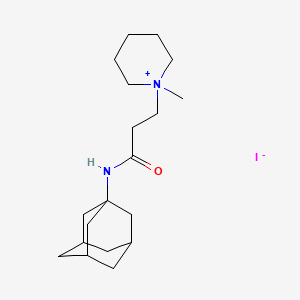
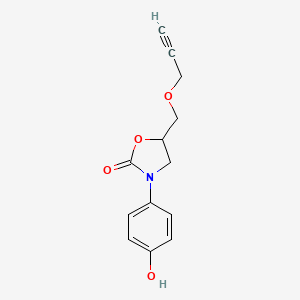
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
